
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde core with a 2,2-dimethylpropanoyl group attached to the fourth position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of thiobenzaldehyde with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2,2-Dimethylpropanoyl)thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
2,4,6-Tri-t-butylthiobenzaldehyde: A stable thiobenzaldehyde derivative with similar structural features.
{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid: Another compound with a 2,2-dimethylpropanoyl group, used in different applications.
Uniqueness
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde is unique due to its specific substitution pattern and the presence of both a thiobenzaldehyde and a 2,2-dimethylpropanoyl group.
属性
分子式 |
C12H14OS |
|---|---|
分子量 |
206.31 g/mol |
IUPAC 名称 |
4-(2,2-dimethylpropanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H14OS/c1-12(2,3)11(13)10-6-4-9(8-14)5-7-10/h4-8H,1-3H3 |
InChI 键 |
KYHFRNYPTHULIG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


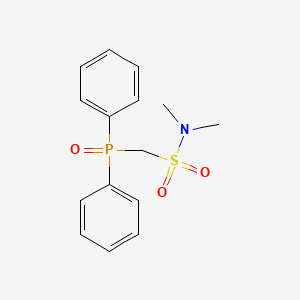
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
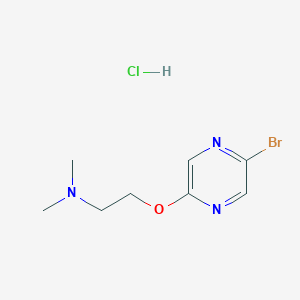
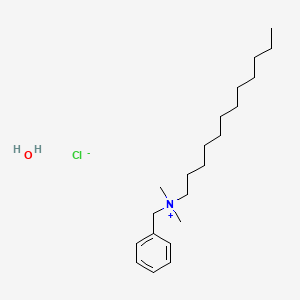
![2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
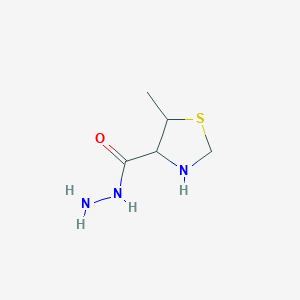
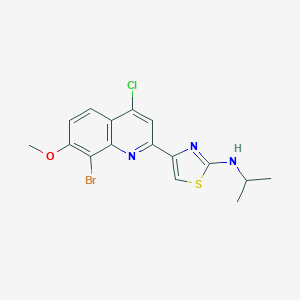
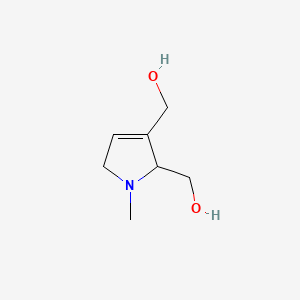

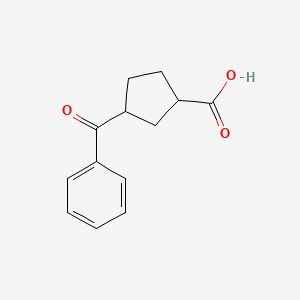
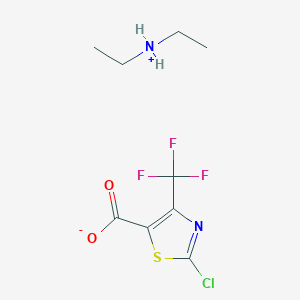
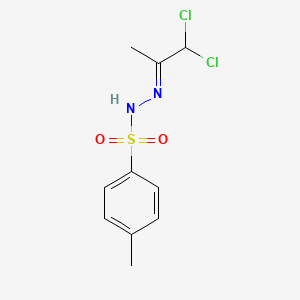
![4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione](/img/structure/B13104326.png)

